Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13639450
InChI: InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-5-6-8(14)9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCCC(C1C(=O)OC)O
Molecular Formula: C12H21NO5
Molecular Weight: 259.30 g/mol

Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate

CAS No.:

Cat. No.: VC13639450

Molecular Formula: C12H21NO5

Molecular Weight: 259.30 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate -

Specification

Molecular Formula C12H21NO5
Molecular Weight 259.30 g/mol
IUPAC Name 1-O-tert-butyl 2-O-methyl 3-hydroxypiperidine-1,2-dicarboxylate
Standard InChI InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-5-6-8(14)9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3
Standard InChI Key DSCVRGCAXJUTEM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC(C1C(=O)OC)O
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1C(=O)OC)O

Introduction

PropertyValue/DescriptionSource Analogy
Density~1.1 g/cm³Derived from
Boiling Point~300–310°C (estimated)Extrapolated from
Melting Point40–50°C (amorphous solid)Based on
SolubilitySoluble in DCM, THF; sparingly in H2_2OInferred from

The Boc group enhances solubility in organic solvents, while the hydroxyl and ester groups contribute to polar interactions .

Synthesis and Manufacturing

The synthesis of Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate can be conceptualized through modifications of established routes for related piperidine derivatives.

Boc Protection and Esterification

A plausible route involves:

  • Boc Protection: Starting with 3-hydroxypiperidine, protection of the amine using di-tert-butyl dicarbonate (Boc2_2O) under basic conditions yields 1-Boc-3-hydroxypiperidine .

  • Carboxylation and Esterification: Oxidation of the C2 position to a carboxylic acid followed by methyl esterification using methanol and a catalytic acid (e.g., H2_2SO4_4) completes the structure.

Scheme 1:

3-HydroxypiperidineBoc2O, Base1-Boc-3-hydroxypiperidineOxidation1-Boc-3-hydroxy-2-carboxypiperidineCH3OH, H+Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate\text{3-Hydroxypiperidine} \xrightarrow{\text{Boc}_2\text{O, Base}} \text{1-Boc-3-hydroxypiperidine} \xrightarrow{\text{Oxidation}} \text{1-Boc-3-hydroxy-2-carboxypiperidine} \xrightarrow{\text{CH}_3\text{OH, H}^+} \text{Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate}

This pathway mirrors methods used for 1-Boc-3-piperidone synthesis, where Oppenauer oxidation is employed to introduce ketone groups .

Biocatalytic Approaches

Enzymatic asymmetric reduction or ketoreductase-mediated processes, as reported for (S)-1-Boc-3-hydroxypiperidine, could be adapted to achieve stereocontrol at the C3 hydroxyl group . For example, ketoreductases catalyze the reduction of 1-Boc-3-piperidone to the (S)-alcohol with >99% enantiomeric excess (ee), which could subsequently undergo esterification .

Pharmacological and Industrial Applications

Role in Drug Synthesis

Piperidine derivatives are pivotal in oncology and neurology. For instance:

  • Ibrutinib: The (S)-1-Boc-3-hydroxypiperidine intermediate is critical for synthesizing this Bruton’s tyrosine kinase inhibitor . Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate could serve a similar role in prodrug formulations or analogs.

  • Alzheimer’s Therapeutics: Piperidine scaffolds are explored for acetylcholinesterase inhibition, with ester groups modulating blood-brain barrier permeability .

Future Directions and Challenges

Scalability of Synthesis

Current methods for related compounds face yield limitations (e.g., 35% over 13 steps) . Flow chemistry or continuous biotransformation systems could improve efficiency.

Expanding Therapeutic Indications

Exploration of this compound’s efficacy in diabetes and autoimmune diseases is warranted, given the role of piperidines in GPCR modulation .

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